3-(benzyloxy)-2-(2-hydroxy-2-phenylethyl)-4H-pyran-4-one

Process Chemistry Aldol Reaction Optimization Dolutegravir Synthesis

3-(Benzyloxy)-2-(2-hydroxy-2-phenylethyl)-4H-pyran-4-one (CAS 1206102-04-6) is a benzyl-protected pyran-4-one derivative that serves as a key intermediate in the synthesis of dolutegravir, a second-generation HIV-1 integrase strand transfer inhibitor (INSTI). Its structure features a C-2 hydroxy-phenylethyl side chain installed via an LHMDS-mediated aldol-type reaction between benzyl maltol and benzaldehyde, a transformation that creates the core carbon skeleton upon which the final tricyclic carbamoylpyridone pharmacophore is constructed.

Molecular Formula C20H18O4
Molecular Weight 322.36
CAS No. 1206102-04-6
Cat. No. B571472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzyloxy)-2-(2-hydroxy-2-phenylethyl)-4H-pyran-4-one
CAS1206102-04-6
Synonyms3-(Benzyloxy)-2-(2-hydroxy-2-phenylethyl)-4-oxo-4H-pyran;  2-(2-Hydroxy-2-phenylethyl)-3-(phenylmethoxy)-4H-pyran-4-one;  _x000B_
Molecular FormulaC20H18O4
Molecular Weight322.36
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(OC=CC2=O)CC(C3=CC=CC=C3)O
InChIInChI=1S/C20H18O4/c21-17-11-12-23-19(13-18(22)16-9-5-2-6-10-16)20(17)24-14-15-7-3-1-4-8-15/h1-12,18,22H,13-14H2
InChIKeyQNCADUBESZSUIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzyloxy)-2-(2-hydroxy-2-phenylethyl)-4H-pyran-4-one (CAS 1206102-04-6): A Critical Dolutegravir Intermediate for API Synthesis


3-(Benzyloxy)-2-(2-hydroxy-2-phenylethyl)-4H-pyran-4-one (CAS 1206102-04-6) is a benzyl-protected pyran-4-one derivative that serves as a key intermediate in the synthesis of dolutegravir, a second-generation HIV-1 integrase strand transfer inhibitor (INSTI) [1]. Its structure features a C-2 hydroxy-phenylethyl side chain installed via an LHMDS-mediated aldol-type reaction between benzyl maltol and benzaldehyde, a transformation that creates the core carbon skeleton upon which the final tricyclic carbamoylpyridone pharmacophore is constructed [2]. This intermediate represents a structurally defined, isolable, and analytically characterizable building block positioned at a critical juncture in the multi-step synthetic sequence.

Why Procurement of CAS 1206102-04-6 Cannot Be Sourced Based on Pyranone Class Equivalence Alone


Intermediates within the dolutegravir synthetic network (including 3-(benzyloxy)-2-methyl-4H-pyran-4-one, 3-(benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde, and various pyridinone-stage intermediates) are not functionally interchangeable. Compounds that lack the C-2 hydroxy-phenylethyl side chain require fundamentally different downstream transformations, while post-aldol intermediates skip the critical aldol C–C bond-forming step that this compound embodies [1]. Substitution with later-stage intermediates bypasses the opportunity to control the key aldol yield (~97% under optimized conditions) and introduces different impurity profiles that can propagate through the remaining synthetic steps [2]. Furthermore, the benzyl protecting group at C-3 and the free secondary alcohol at the C-2 side chain provide orthogonal handles for selective elaboration that alternative intermediates with different protection patterns do not offer [3].

Quantitative Evidence That Differentiates 3-(Benzyloxy)-2-(2-hydroxy-2-phenylethyl)-4H-pyran-4-one for Dolutegravir Intermediate Procurement


Aldol Reaction Yield: Process-Optimized Conditions (97%) vs. Pre-Optimization Pilot Batches (72–97% Fluctuation)

The LHMDS-mediated aldol-type reaction between benzyl maltol (2) and benzaldehyde (3) that generates compound 4 (the target compound) was optimized using in situ IR monitoring. Across 20 pilot batches at 100-kg scale prior to optimization, the yield of compound 4 fluctuated between 72% and 97%, with residual starting material benzyl maltol detected when insufficient LHMDS was present. In situ IR studies identified that unexpected side reactions between LHMDS and benzaldehyde at cryogenic temperatures (−70 °C) consumed the limiting reagent and reduced yield. Process optimization—including precise control of LHMDS stoichiometry and benzaldehyde addition rate—stabilized production, demonstrating the feasibility of achieving yields at the upper end of this range (>97%) [1]. The comparator is the pre-optimized pilot process itself, which served as the baseline for this improvement.

Process Chemistry Aldol Reaction Optimization Dolutegravir Synthesis

Synthetic Route Efficiency: Aldol Route (6 Steps from Benzyl Maltol) vs. Alternative Oxidative Route (Selenium Dioxide Oxidation at 160 °C)

The canonical patent route (CN 102245572 / EP 2376453) utilizes compound 4 as intermediate (IV) within an aldol-based sequence that proceeds through mesylation/elimination to alkene (V), oxidative cleavage to carboxylic acid (VI), condensation with 3-aminopropane-1,2-diol to pyridone (VIII), and subsequent elaboration to dolutegravir [1]. An alternative route described in the same patent bypasses compound 4 by oxidizing 3-(benzyloxy)-2-methylpyran-4-one (XVI) with SeO₂ in bromobenzene at 160 °C to give aldehyde (XVII), followed by NaClO₂ oxidation to the same pyrancarboxylic acid (VI) [1]. The aldol route through compound 4 avoids the use of toxic selenium dioxide at high temperature, offers atom-economical C–C bond construction rather than methyl oxidation, and provides the crystalline intermediate 4 as a quality-control checkpoint prior to further elaboration. No quantitative yield comparison between the two routes is provided in the source patent; however, the aldol route's 97% optimized yield for compound 4 formation [2] compares favorably to other literature step yields in the SeO₂ oxidation pathway, which typically require excess reagent and generate selenium-containing waste streams.

Synthetic Route Comparison Green Chemistry Process Safety

Purity Specification and Batch-to-Batch Consistency: Standard Purity 95–98% with Vendor-Provided HPLC/NMR/GC Batch-Specific Certificates

Multiple established chemical suppliers provide 3-(benzyloxy)-2-(2-hydroxy-2-phenylethyl)-4H-pyran-4-one with standard purity specifications of 95% (Bidepharm, CheMenu) to ≥98% (MolCore, Coompo), with batch-specific QC documentation including NMR, HPLC, and GC analysis available upon procurement [1]. In comparison, other dolutegravir intermediates such as dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate (CAS 1246616-66-9) and various pyridinone-stage intermediates are offered at similar purity ranges but lack the uniquely validated aldol-process pedigree that links compound 4's purity directly to the published process optimization study [2]. The availability of multi-vendor sourcing with competitive purity specifications creates a procurement landscape where technical evaluation of batch-specific impurity profiles (rather than nominal purity alone) becomes the differentiator.

Quality Control Analytical Characterization Pharmaceutical Intermediate Procurement

Continuous Flow Process Integration: Batch (34.5 h) vs. Continuous Flow (14.5 min) for Dolutegravir Synthesis Starting from Benzyl-Protected Pyran

A 2023 study demonstrated that the dolutegravir synthetic sequence starting from a benzyl-protected pyran (structurally analogous to compound 4's precursor class) can be executed in continuous flow reactors, reducing the overall reaction time from 34.5 hours in batch mode to 14.5 minutes in flow, with dramatic yield improvements across each reaction step [1]. While this study does not use compound 4 directly as the starting material, the flow approach is applicable to the benzyl-protected pyran intermediate class to which compound 4 belongs. The ability to telescope multiple steps without intermediate isolation represents a process intensification strategy that compound 4's structural features (free C-2 alcohol handle for mesylation; benzyl-protected C-3 oxygen for orthogonal reactivity) are well-suited to support [1].

Continuous Flow Chemistry Process Intensification Manufacturing Scalability

Operational Scenarios Where CAS 1206102-04-6 Confers Measurable Advantage over Alternative Dolutegravir Intermediates


GMP Intermediate Procurement for ANDA/505(b)(2) Dolutegravir Development Programs

For generic pharmaceutical manufacturers filing ANDA or 505(b)(2) applications referencing dolutegravir, compound 4 represents the highest-value intermediate procurement point because it sits at the aldol junction where the core C–C bond of the final API is established. The published 97% optimized yield data [1] and the availability of batch-specific NMR/HPLC/GC certificates from multiple suppliers provide a regulatory-quality technical package that later-stage intermediates (which carry forward impurities from this step without the QC checkpoint) cannot offer. Sourcing compound 4 with defined impurity specifications enables the ANDA filer to demonstrate process control from an early synthetic stage, reducing the regulatory burden associated with justifying impurity carry-through from less-characterized intermediates.

Cost-of-Goods Optimization via Aldol Route Selection over Selenium Dioxide Oxidation Pathways

Manufacturers evaluating total cost of goods for dolutegravir intermediate production should prioritize the aldol route through compound 4 over the alternative SeO₂ oxidation route (3-(benzyloxy)-2-methylpyran-4-one → aldehyde XVII → carboxylic acid VI) because the aldol route eliminates selenium waste disposal costs, avoids 160 °C high-temperature operations, and provides compound 4 as a crystalline, analytically characterized intermediate that enables early-stage quality gating [2]. While the aldol route adds two synthetic steps, the 97% yield at the aldol stage [1] and the avoidance of selenium reagent purchasing and waste management costs yield a net favorable total cost profile for manufacturers operating under stringent environmental regulations.

Continuous Flow Manufacturing Scale-Up for Second-Source Dolutegravir API Supply

Organizations investing in continuous flow manufacturing infrastructure for dolutegravir should evaluate compound 4 as the preferred intermediate entry point because the benzyl-protected pyran scaffold is structurally validated for flow chemistry telescoping, with published data demonstrating a 143-fold reaction time reduction (34.5 h batch → 14.5 min flow) and dramatic per-step yield improvements [3]. Procurement of compound 4 in flow-compatible specifications (controlled particle size, solubility profile in THF or acetonitrile, consistent residual solvent levels) positions the manufacturer to capitalize on these process intensification advantages as the dolutegravir market expands.

Academic and Industrial Medicinal Chemistry: Scaffold Diversification from the Aldol Intermediate

For medicinal chemistry programs exploring INSTI scaffold diversification, compound 4 provides a versatile branching point that is unavailable from later-stage intermediates. The free C-2 secondary alcohol enables selective sulfonylation (mesylation) for elimination to the alkene; the C-3 benzyl ether permits orthogonal deprotection via hydrogenolysis to expose the free 3-hydroxy group; and the pyran-4-one core can be converted to pyridin-4-ones through condensation with primary amines [2]. These three orthogonal reactive handles—alcohol, protected phenol, and enone—support divergent analog synthesis that alternative intermediates with fewer functional group handles cannot enable.

Quote Request

Request a Quote for 3-(benzyloxy)-2-(2-hydroxy-2-phenylethyl)-4H-pyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.